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Compound of Interest

Compound Name: Tfax 488,tfp

Cat. No.: B11929191 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of TFAX 488, a green fluorescent dye, and

compares its performance with other common alternatives such as Alexa Fluor® 488 and

DyLight™ 488. This document is intended to assist researchers in making informed decisions

for their specific experimental needs by providing supporting data, detailed experimental

protocols, and visualizations of common workflows.

Quantitative Data Summary
The selection of a fluorescent dye is critical for the success of fluorescence-based assays. The

following tables summarize the key photophysical properties of TFAX 488 and its alternatives.

Brightness is a function of the extinction coefficient and the quantum yield.

Table 1: Spectral and Physicochemical Properties of Green Fluorescent Dyes
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Property TFAX 488, SE TFAX 488, TFP
Alexa Fluor®
488

DyLight™ 488

Excitation Max

(nm)
495[1][2] 495 495-499 493[3]

Emission Max

(nm)
515[1] 515 519-520 518

Molar Extinction

Coefficient

(cm⁻¹M⁻¹)

73,000 73,000 ~71,000 70,000

Quantum Yield

(Φ)
0.92 0.92 0.92 Not specified

Reactive Group NHS ester TFP ester
NHS ester, TFP

ester
NHS ester

Reactivity Primary amines Primary amines Primary amines Primary amines

pH Sensitivity
Insensitive (pH

4-10)

Insensitive (pH

4-10)

Insensitive (pH

4-10)

Insensitive (pH

4-9)

Table 2: Performance Characteristics

Characteristic TFAX 488 Alexa Fluor® 488 DyLight™ 488

Brightness Bright Very Bright Bright

Photostability Photostable Highly Photostable Photostable

Comparative

Brightness Data

Not explicitly

quantified in searches

Significantly brighter

than DyLight 488.

Less bright than Alexa

Fluor 488.

Experimental Protocols
Detailed methodologies for common applications of amine-reactive dyes like TFAX 488 are

provided below. These protocols are based on established methods for spectrally similar dyes

and can be adapted for TFAX 488.
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Protocol 1: Antibody Conjugation with TFAX 488,
SE/TFP
This protocol outlines the general procedure for labeling antibodies with amine-reactive TFAX

488 succinimidyl ester (SE) or tetrafluorophenyl (TFP) ester.

Materials:

Antibody (or other protein) in amine-free buffer (e.g., PBS)

TFAX 488, SE or TFAX 488, TFP

Anhydrous Dimethyl Sulfoxide (DMSO)

1 M Sodium Bicarbonate, pH 8.3

Purification column (e.g., gel filtration)

Reaction tubes

Procedure:

Antibody Preparation:

Dissolve the antibody in a buffer free of primary amines, such as phosphate-buffered

saline (PBS).

Adjust the antibody concentration to 1-2 mg/mL.

Dye Preparation:

Allow the vial of TFAX 488, SE or TFP to warm to room temperature.

Prepare a stock solution of the dye by dissolving it in anhydrous DMSO.

Labeling Reaction:
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Adjust the pH of the antibody solution to 8.3 by adding 1/10th volume of 1 M sodium

bicarbonate.

Add the reactive TFAX 488 dye to the antibody solution. The optimal molar ratio of dye to

protein should be determined empirically, but a starting point of 10:1 is common.

Incubate the reaction for 1 hour at room temperature, protected from light.

Purification:

Separate the labeled antibody from the unreacted dye using a gel filtration column.

Collect the fractions containing the conjugated antibody.

Characterization:

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at

280 nm and the absorbance maximum of the dye.

Protocol 2: Immunofluorescence Staining of Cultured
Cells
This protocol describes the use of TFAX 488-conjugated antibodies for staining intracellular

antigens in fixed and permeabilized cultured cells.

Materials:

Cells grown on coverslips

Phosphate-Buffered Saline (PBS)

4% Formaldehyde in PBS (Fixation Buffer)

0.1% Triton X-100 in PBS (Permeabilization Buffer)

1% Bovine Serum Albumin (BSA) in PBS (Blocking and Antibody Dilution Buffer)

TFAX 488-conjugated primary or secondary antibody
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DAPI or Hoechst for nuclear counterstaining (optional)

Mounting medium

Procedure:

Cell Fixation:

Wash the cells twice with PBS.

Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

Permeabilization:

Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes to permeabilize the cell

membranes.

Wash the cells three times with PBS.

Blocking:

Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30-60

minutes.

Antibody Incubation:

Dilute the TFAX 488-conjugated primary antibody in 1% BSA in PBS to the predetermined

optimal concentration.

If using an unconjugated primary antibody, incubate with the primary antibody first, wash,

and then incubate with a TFAX 488-conjugated secondary antibody.

Incubate the coverslips with the antibody solution for 1-2 hours at room temperature or

overnight at 4°C in a humidified chamber.

Wash the cells three times with PBS for 5 minutes each.
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Counterstaining and Mounting:

If desired, incubate with a nuclear counterstain like DAPI or Hoechst according to the

manufacturer's instructions.

Wash twice with PBS.

Mount the coverslips onto microscope slides using an appropriate mounting medium.

Protocol 3: Flow Cytometry Staining of Cell Surface
Antigens
This protocol provides a method for staining cell surface antigens for analysis by flow cytometry

using TFAX 488-conjugated antibodies.

Materials:

Single-cell suspension

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

TFAX 488-conjugated primary antibody

(Optional) Fc block to reduce non-specific binding

Flow cytometry tubes

Procedure:

Cell Preparation:

Prepare a single-cell suspension from your sample (e.g., blood, tissue culture).

Wash the cells with cold Flow Cytometry Staining Buffer.

Adjust the cell concentration to 1 x 10^7 cells/mL.

Blocking (Optional):
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To block Fc receptors, incubate the cells with an Fc block for 10-15 minutes on ice.

Antibody Staining:

Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.

Add the predetermined optimal amount of TFAX 488-conjugated antibody.

Incubate for 20-30 minutes on ice in the dark.

Washing:

Wash the cells twice by adding 2 mL of cold Flow Cytometry Staining Buffer and

centrifuging at 300-400 x g for 5 minutes.

Decant the supernatant.

Data Acquisition:

Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

Analyze the samples on a flow cytometer using the appropriate laser and filter settings for

TFAX 488 (excitation ~488 nm, emission ~515-530 nm).

Visualizations
The following diagrams illustrate common workflows and processes relevant to the use of

TFAX 488.
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Click to download full resolution via product page

Caption: Workflow for conjugating antibodies with TFAX 488 amine-reactive dyes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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